molecular formula C8H5FO3 B8696869 7-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde

7-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde

Cat. No.: B8696869
M. Wt: 168.12 g/mol
InChI Key: NDIFBXNJTOFFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde is a useful research compound. Its molecular formula is C8H5FO3 and its molecular weight is 168.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5FO3

Molecular Weight

168.12 g/mol

IUPAC Name

7-fluoro-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C8H5FO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-3H,4H2

InChI Key

NDIFBXNJTOFFAX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4,5-dihydroxy-benzaldehyde (1.5 g, 9.6 mmol) and BrClCH2 (4.9 g, 38.5 mmol) in dry DMF (50 mL) was added Cs2CO3 (12.6 g, 39 mmol). The mixture was stirred at 60° C. overnight and was then poured into water. The resulting mixture was extracted with EtOAc (50 mL×3). The combined organic layers were washed with brine (100 mL), dried over Na2SO4 and evaporated under reduced pressure to give the crude product, which was purified by column chromatography on silica gel (petroleum ether/E.A.=10/1) to afford 7-fluoro-benzo[1,3]dioxole-5-carbaldehyde (0.80 g, 49%). 1H NMR (300 MHz, CDCl3) δ 9.78 (d, J=0.9 Hz, 1H), 7.26 (dd, J=1.5, 9.3 Hz, 1H), 7.19 (d, J=1.2 Hz, 1H), 6.16 (s, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
BrClCH2
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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